molecular formula C21H16F3N3O3 B1684537 N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

Cat. No.: B1684537
M. Wt: 415.4 g/mol
InChI Key: WACDHHMEVMSODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide, also referred to in research contexts as SKLB610, is a chemical compound of significant interest in biomedical research . Scientific literature indicates that this compound has been identified and investigated for its potential biological activity. Its primary research value lies in its promising antineoplastic (anti-cancer) properties, demonstrating good efficacy in pharmacological studies . A key characteristic of this compound is its poor aqueous solubility, which presents a challenge for formulation development. To address this, research has been conducted to create nano-suspensions of the compound using techniques like wet grinding or high-pressure homogenization. These methods can effectively produce nano-suspensions with particle sizes ranging from 150 to 800 nm, significantly improving its dispersion properties for research applications . The compound's structure, which includes a picolinamide core and a trifluoromethylphenyl group, is typical of molecules developed for targeted therapeutic research . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACDHHMEVMSODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKLB 610 involves the reaction of N-methyl-4- (4- (3- (trifluoromethyl) benzamido) phenoxy) picolinamide with various reagents under specific conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and researchers.

Industrial Production Methods

Industrial production methods for SKLB 610 are not widely published.

Chemical Reactions Analysis

Types of Reactions

SKLB 610 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving SKLB 610 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions involving SKLB 610 are typically derivatives of the original compound, modified to enhance its inhibitory effects or to study its interactions with other molecules .

Scientific Research Applications

Therapeutic Applications

  • Oncology :
    • SKLB610 has been studied for its efficacy in treating various cancers by targeting angiogenesis. In vivo studies have demonstrated its ability to inhibit tumor growth in models of human cancer, making it a promising candidate for cancer therapy .
    • A notable study involved male Sprague-Dawley rats, where SKLB610 was shown to significantly suppress human tumor angiogenesis and growth, highlighting its potential as an anti-cancer agent .
  • Combination Therapies :
    • Research indicates that combining SKLB610 with other therapeutic agents may enhance its efficacy against tumors. This approach could lead to synergistic effects that improve overall treatment outcomes in cancer patients .

Case Study 1: Anti-Angiogenic Effects

A study published in Cellular Physiology and Biochemistry detailed the effects of SKLB610 on tumor models. The compound was administered to rats with induced tumors, resulting in a marked decrease in tumor size and vascularization compared to control groups. This study underscores the compound's potential as a standalone treatment or as part of combination therapies aimed at inhibiting tumor growth through angiogenesis suppression .

Case Study 2: Pharmacokinetics and Safety Profile

Another investigation focused on the pharmacokinetic properties of SKLB610, assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The results indicated favorable pharmacokinetics with a manageable safety profile, making it suitable for further clinical development .

Table 1: Summary of Key Studies on SKLB610

Study ReferenceObjectiveFindings
Cellular Physiology and Biochemistry (2011)Evaluate anti-angiogenic propertiesSignificant suppression of tumor growth in ratsPromising candidate for cancer therapy
Pharmacokinetics Study (2020)Assess ADME characteristicsFavorable pharmacokinetics and safety profileSuitable for clinical trials

Comparison with Similar Compounds

Derivatives with Varied Substituents

Several analogs of 5q were synthesized by modifying the benzamido or ureido groups (Table 1):

Compound ID Substituent/R Group Melting Point (°C) Yield (%) Key Biological Activity References
5q (YL529) 3-(Trifluoromethyl)benzamido 152–153 95.0 Antitumor (VEGF-D inhibition)
5j 3-(Trifluoromethyl)benzamido* 204–205 81.2 Not explicitly stated
5h 4-Chloro-3-(trifluoromethyl)phenyl ureido 223–225 92.3 Structural analysis only
5f 3-Nitrophenyl ureido 220 91.0 Structural analysis only
3l 2-Fluoro-4-(picolinimidamido)benzamide Not reported 93 Targets kinetic proteins
1285533-84-7 3-(3-Trifluoromethylphenyl)ureido Not reported N/A Certified reference material
8j 4-(3-Trifluoromethylphenyl)-1H-1,2,3-triazole Not reported N/A Antitumor (triazole-containing analog)

Notes:

  • 5j shares the trifluoromethylbenzamido group with 5q but exhibits a higher melting point (204–205°C vs. 152–153°C), likely due to differences in crystallinity or hydrogen bonding .
  • Ureido derivatives (e.g., 5h , 5f ) show higher melting points (>220°C) compared to benzamido derivatives, suggesting stronger intermolecular interactions .

Compounds with Alternative Targets

  • Mitochondrial Complex III Inhibitor: The compound N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide (PMID: 32631522) shares a picolinamide-phenoxy scaffold but incorporates a 2-chloro-4-(trifluoromethyl)phenoxy group. This structural variation shifts its mechanism to mitochondrial complex III inhibition, highlighting the impact of substituent positioning on target specificity .

Spectroscopic Validation

  • 5q : $ ^1 \text{H-NMR} $ signals at δ 2.79 (N-CH$3$), 8.79 (NHCH$3$), and 10.63 (CONH) confirm the structure .
  • 5h : ESI-MS (m/z 458.04 [M+Na]$^+$) and $ ^{13} \text{C-NMR} $ data validate the ureido linkage .

Key Data Table

Property 5q (YL529) 5h 8j
Molecular Formula C${21}$H${16}$F${3}$N${3}$O$_{3}$ C${21}$H${17}$F${3}$N${4}$O$_{3}$ C${21}$H${16}$F${3}$N${5}$O$_{2}$
Molecular Weight 415.36 g/mol 430.38 g/mol 439.13 g/mol
Key Pharmacological Use Antitumor (VEGF-D inhibitor) Structural analog Antitumor (triazole-based)
Reference

Biological Activity

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide is a synthetic compound with notable biological activities. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of oncology and immunology.

Chemical Structure and Properties

  • Molecular Formula : C21H16F3N3O3
  • Molecular Weight : 403.37 g/mol
  • CAS Number : 1338443-27-8

The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Research indicates that this compound functions primarily as an inhibitor of specific protein interactions involved in cellular signaling pathways. It has been shown to affect the PD-1/PD-L1 pathway, which is critical in immune response modulation.

In Vitro Studies

  • Cell Viability Assays : Studies have demonstrated that this compound can significantly enhance the viability of mouse splenocytes in the presence of recombinant PD-1/PD-L1. For instance, one study reported a cell viability increase to 92% at a concentration of 100 nM .
  • Binding Affinity : The compound exhibits high binding affinity for certain receptors, which can be quantified using radiolabeled ligands in competitive binding assays. For example, derivatives with trifluoromethyl substitutions showed enhanced binding characteristics compared to their non-substituted counterparts .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and efficacy of this compound:

  • Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in reduced tumor growth rates, demonstrating its potential as an anti-cancer agent.
  • Immune Modulation : The compound's ability to modulate immune responses has been observed in various models, suggesting its utility as an immunotherapeutic agent.

Summary of Biological Activities

Activity TypeObservationsReference
Cell ViabilityIncreased to 92% at 100 nM concentration
Binding AffinityEnhanced affinity noted with trifluoromethyl derivatives
Tumor Growth InhibitionSignificant reduction in xenograft models

Case Study 1: PD-1/PD-L1 Interaction

In a controlled study involving mouse splenocytes, the compound was tested against various concentrations to evaluate its efficacy in inhibiting PD-1 interactions. The results indicated a dose-dependent response with optimal activity observed at lower concentrations.

Case Study 2: Antitumor Activity

A separate study focused on the antitumor effects of this compound in a breast cancer xenograft model. The treatment group exhibited a significant decrease in tumor volume compared to controls, supporting its potential as a therapeutic agent.

Q & A

Q. What synthetic strategies are effective for preparing N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide?

  • Methodological Answer: The compound is synthesized via multi-step reactions, often starting with coupling 4-aminophenol derivatives with picolinamide intermediates. For example, 4-(4-aminophenoxy)-N-methylpicolinamide is reacted with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and base choice (e.g., triethylamine or sodium carbonate) are critical for optimizing yields. Purification typically involves column chromatography or recrystallization from ethyl acetate/water mixtures .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer: Use a combination of 1H/13C NMR to verify proton and carbon environments (e.g., δ 10.73 ppm for amide protons in DMSO-d6) and HRMS for molecular weight confirmation (e.g., m/z 432.35 [M+H]+). Purity (>95%) is validated via HPLC with UV detection. Crystallographic data from X-ray diffraction (using SHELX programs) can resolve ambiguous structural features .

Q. What safety protocols are essential during synthesis?

  • Methodological Answer: Conduct a hazard analysis for reagents like trifluoromethyl benzoyl chloride (corrosive) and intermediates (e.g., mutagenic risks). Use fume hoods, chemical-resistant gloves, and explosion-proof equipment. Follow guidelines from Prudent Practices in the Laboratory (e.g., Chapter 4 for risk assessment). Store light-sensitive intermediates in amber vials at -20°C .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond angles, torsion angles, and hydrogen bonding. For example, the picolinamide moiety’s planarity and trifluoromethyl group orientation can be validated. Refinement parameters (R1 < 0.05) and residual electron density maps ensure accuracy. Crystallization conditions (e.g., ethyl acetate/water mixtures) must be optimized to avoid twinning .

Q. How to design SAR studies for kinase inhibition activity?

  • Methodological Answer: Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with halogens or altering the phenoxy linker). Test in kinase inhibition assays (e.g., EGFR or VEGFR-2) using recombinant enzymes and ATP competition protocols. Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses. For example, the trifluoromethyl group’s hydrophobicity enhances binding to kinase ATP pockets .

Q. What methodologies address contradictory biological data in antiprotozoal assays?

  • Methodological Answer: Use dose-response curves (IC50 values) and time-kill assays to differentiate static vs. cidal effects. Validate target engagement via thermal shift assays (TSA) or SPR biosensing . Cross-validate with genetic knockdown (e.g., siRNA) of putative targets in Trypanosoma brucei. Contradictions may arise from off-target effects, requiring metabolomic profiling or resistance selection studies .

Q. How to perform late-stage functionalization of secondary amine derivatives?

  • Methodological Answer: Use reagent 3 (N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide) for direct deamination at room temperature. This enables ring contraction of cyclic amines (e.g., pyrrolidine to cyclobutene) or deletion of amino groups in pharmaceuticals like Lapatinib. Monitor reaction progress via LC-MS and optimize functional group tolerance using additives like sodium pivalate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
Reactant of Route 2
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N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.